1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
The compound 1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic indole-thiazolidine dione derivative characterized by:
- A spiro[indole-3,2'-[1,3]thiazolidine] backbone, which imposes conformational rigidity.
- 1-(4-Chlorophenyl)methyl substitution at the indole nitrogen, introducing an electron-withdrawing chlorine atom.
- 3'-(4-Fluorophenyl) substitution on the thiazolidine ring, adding a fluorine atom known for enhancing metabolic stability and lipophilicity .
Properties
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2S/c24-16-7-5-15(6-8-16)13-26-20-4-2-1-3-19(20)23(22(26)29)27(21(28)14-30-23)18-11-9-17(25)10-12-18/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNMIWAFEQJPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a spiro-indole core fused with a thiazolidine dione moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
- Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Case Study : In vitro studies demonstrated that derivatives of this compound could reduce inflammation in human cell lines by modulating NF-kB signaling pathways. Specific IC50 values were reported in the range of 5-15 µM for various analogs.
Antimicrobial Activity
- Spectrum : The compound displays activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) :
- For Gram-negative bacteria such as E. coli and P. aeruginosa, MIC values ranged from 0.5 to 8 µM.
- For Gram-positive bacteria like S. aureus, MIC values were higher, typically between 1 and 10 µM.
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 0.5 |
| P. aeruginosa | 1 |
| S. aureus | 5 |
| B. subtilis | 8 |
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by various substituents on the aromatic rings:
- Chlorine and Fluorine Substituents : The presence of chlorine at the para position and fluorine at the meta position enhances antibacterial activity compared to unsubstituted analogs.
- Variations in Substituents : Altering substituents on the indole or thiazolidine moieties has been shown to impact both potency and selectivity against different bacterial strains.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to explore their biological potential further:
- Multicomponent Reactions (MCRs) : These have been utilized to create libraries of related compounds, leading to the identification of more potent derivatives with improved selectivity profiles.
- In Vivo Studies : Preliminary in vivo tests indicate potential therapeutic effects in animal models of inflammation and infection.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Substituent Variations and Physicochemical Properties
Calculated based on formula C23H16ClFN2O2S.
*Estimated from molecular formula.
Key Observations:
- Halogen Effects : The target compound’s 4-F substituent may improve metabolic stability compared to chlorine-containing analogs (e.g., 338419-06-0) .
- Steric and Electronic Profiles : The dichlorophenyl () and trifluoromethylphenyl () analogs exhibit higher molecular weights and lipophilicities, which could impact bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
